n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate to form the intermediate, which is then cyclized to yield the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, particularly kinases. It binds to the active site of the kinase, inhibiting its activity and thereby regulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar biological activities
Uniqueness
n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies for diseases such as cancer .
Properties
CAS No. |
52136-88-6 |
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Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16) |
InChI Key |
DPCVGXVTZUOCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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